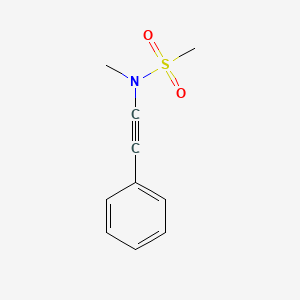

N-Methyl-N-(phenylethynyl)methanesulfonamide

Description

Properties

Molecular Formula |

C10H11NO2S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

N-methyl-N-(2-phenylethynyl)methanesulfonamide |

InChI |

InChI=1S/C10H11NO2S/c1-11(14(2,12)13)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |

InChI Key |

CFPTUHOFYVFNQY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C#CC1=CC=CC=C1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(phenylethynyl)methanesulfonamide can be synthesized through a copper-catalyzed aerobic oxidative cross-dehydrogenative coupling reaction between secondary amides and terminal alkynes. This reaction is carried out at room temperature with the aid of ligands and 3 Å molecular sieves . Another method involves the reaction of N-phenylmethanesulfonamide with phenylacetylene under specific conditions .

Industrial Production Methods

The industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .

Chemical Reactions Analysis

Oxidation Reactions with DMSO

Compound 1a undergoes direct oxidation to form N-sulfonyl-2-aryloxoacetamides using dimethyl sulfoxide (DMSO) as both oxidant and solvent under microwave irradiation. Key findings:

Mechanism :

-

Nucleophilic attack by DMSO on the β-carbon of the ethynyl group, forming zwitterionic intermediates (INT1).

-

Dimethyl sulfide elimination , generating iminium intermediates (INT2).

-

Second nucleophilic attack by DMSO on INT2 to form the final product .

Copper-Catalyzed Coupling Reactions

Compound 1a participates in Cu-catalyzed coupling to form hetero-biaryls. For example:

-

Reaction with 2a : Forms product 3ba under optimized conditions (e.g., Cu(OAc)<sub>2</sub>, 1,10-phenanthroline, molecular sieves).

-

Mechanism : Involves Cu(II) intermediates and nitrogen-centered radical intermediates, facilitated by molecular sieves .

Analytical Data

Spectroscopic Characterization :

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.42–7.39 (m, 2H), 7.33–7.28 (m, 3H), 3.29 (s, 3H), 3.11 (s, 3H) .

-

<sup>13</sup>C NMR (CDCl<sub>3</sub>): δ 131.43, 128.25, 128.02, 122.25, 82.94, 69.34, 39.13 .

Stability and Decomposition

-

Thermal Stability : Decomposes under acidic conditions (e.g., MsOH) to form byproducts like N-methyl-2-phenyl-N-tosylacetamide .

-

Air Sensitivity : Requires argon atmosphere during synthesis to prevent degradation .

This compound demonstrates versatility in synthetic transformations, particularly in oxidation and coupling reactions, making it a valuable intermediate in organic chemistry.

Scientific Research Applications

Synthesis of Ynamides

N-Methyl-N-(phenylethynyl)methanesulfonamide can be synthesized through cross-dehydrogenative coupling reactions between secondary amides and terminal alkynes, using copper as a catalyst . For example, reacting N-methyl methylsulfonamide with a terminal alkyne under specific conditions yields the corresponding ynamide . The use of a base, such as Na2HPO4, can improve the yield of the ynamide product .

General Procedure for Synthesis

- React amide A (855 mg, 5 mmol) with phenylacetylene (0.11 mL, 1 mmol) .

- Add freshly distilled pyridine (2 eq) in dry toluene (0.2 M) to a flask under oxygen for 15 minutes .

- Heat the stirred mixture at 70 °C .

- Add a solution of alkyne (1.0 eq) in dry toluene (0.2 M) using a syringe pump over 4 hours .

- Stir the mixture at 70 °C for another 4 hours, then cool to room temperature .

- Concentrate the reaction mixture under reduced pressure and purify the residue by flash chromatography to obtain the desired product .

Applications in Oxidation Reactions

N-Arylethynylsulfonamides, including this compound derivatives, can be oxidized into N-sulfonyl-2-aryloxoacetamides using dimethyl sulfoxide (DMSO) under microwave irradiation . This method provides a direct and efficient strategy for transforming N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides without needing other electrophilic activators or oxidants .

- Reaction Conditions N-arylethynylarenesulfonamides are reacted with dimethyl sulfoxide (DMSO) under microwave irradiation . The reaction proceeds smoothly with different arene (R3) substituted ynamides to generate the corresponding α-keto imides in moderate to good yields .

- Mechanism The proposed mechanism involves DMSO nucleophilically attacking the ethylic triple bond and transferring its oxygen atom to form zwitterionic anionic N-sulfonyliminiums, which triggers the reaction . The reaction can be performed on a gram scale, indicating its potential for larger-scale preparation . For example, reacting 3.50 mmol (1.00 g) of N,4-dimethyl-N-(phenylethynyl)benzenesulfonamide in 14 mL of DMSO at 160 °C under microwave irradiation (35 mL microwave reaction tube, 250 W) for 30 minutes affords the corresponding product in 51% yield (562 mg) after purification by flash column chromatography .

Catalytic Enantioselective Synthesis

This compound can be used in catalytic enantioselective synthesis to produce N-C axially chiral sulfonamides . These compounds are valuable in various applications, including pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of N-Methyl-N-(phenylethynyl)methanesulfonamide involves its unique reactivity due to the presence of the phenylethynyl group. This group can undergo nucleophilic addition and oxidation reactions, leading to the formation of various biologically active molecules . The compound’s molecular targets and pathways include interactions with nucleophilic sites and the formation of zwitterionic anionic intermediates .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Yield : Electron-donating groups (e.g., 3-methoxybenzyl in 7e ) enhance yields (96%) compared to electron-withdrawing or bulky groups (e.g., allyloxybenzyl in 7g , 77%) .

- Melting Points : Benzyl-substituted analogs (e.g., N-benzyl derivative: 60–61°C) exhibit higher melting points than Compound A (48–49°C), likely due to increased crystallinity from aromatic stacking .

Reactivity in Catalytic Reactions

Gold Catalysis:

- Compound A reacts with N-pyridinyl sulfilimines to form 2-aminobenzaldehyde derivatives in 92% yield under PicAuCl₂ catalysis .

- In contrast, the N-benzyl analog (S1) generates complex mixtures (cycloheptatriene S2 and dihydroisoquinolinone S3) under similar conditions, highlighting the destabilizing effect of the benzyl group on reaction selectivity .

Copper Catalysis:

- Compound A participates in room-temperature cross-dehydrogenative coupling with terminal alkenes, yielding functionalized amides (88% yield) .

Spectral and Physical Properties

- IR Spectroscopy : Compound A exhibits distinct absorptions at 2238 cm⁻¹ (C≡C stretch) and 1159 cm⁻¹ (S=O stretch), consistent across phenylethynyl sulfonamides .

- NMR Data : The methyl group in Compound A resonates at δ 3.26 ppm (¹H) and 30.8 ppm (¹³C), while benzyl-substituted analogs show upfield shifts due to shielding effects (e.g., δ 4.72 ppm for N-benzyl S1 ) .

Q & A

Q. What are the established synthetic routes for N-Methyl-N-(phenylethynyl)methanesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via transition metal-catalyzed cross-coupling or cyclization reactions. Key methods include:

*CDC = Cross-Dehydrogenative Coupling.

Key Variables: Catalyst choice (Cu vs. Au), solvent (DMF vs. toluene), and temperature (room temp vs. reflux) critically impact yield. Copper systems favor simplicity, while gold enables heterocycle formation .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer: Critical characterization methods include:

- ¹H/¹³C NMR : Distinct signals for methyl groups (δ ~3.25 ppm for N–CH₃) and alkyne protons (δ ~7.5–7.8 ppm for phenylacetylene) .

- HRMS : Matches calculated [M+Na]⁺ (e.g., 246.0457 observed vs. 246.0451 calculated) to confirm molecular formula .

- IR Spectroscopy : Peaks at ~2238 cm⁻¹ (C≡C stretch) and ~1159 cm⁻¹ (S=O stretch) validate functional groups .

Protocol Note: Always compare experimental data with computational predictions (e.g., PubChem) to resolve ambiguities .

Advanced Research Questions

Q. How does this compound participate in gold-catalyzed α-imino carbene generation?

Methodological Answer: The compound acts as a carbene precursor in cyclization reactions. Mechanism:

Au(I) Coordination : The alkyne moiety binds to gold, activating the triple bond.

Carbene Formation : Oxidative insertion of gold generates α-imino carbene intermediates.

Cyclization : Carbenes react with sulfilimines to form N-fused imidazoles (e.g., 2-amino-substituted derivatives) .

Experimental Validation: Use ¹H NMR to track carbene intermediates (δ 8.17 ppm for pyridine protons) and LC-MS to confirm product masses (e.g., [M+H]⁺ = 302.0956) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Retrosynthetic tools (e.g., Pistachio, Reaxys) analyze feasible pathways:

- Step 1 : Input SMILES string (CCOC(C#C)S(=O)(=O)N(C)C) to identify precursors like phenylacetylene and methanesulfonamide derivatives.

- Step 2 : DFT calculations assess transition states (e.g., alkyne activation energy ~25 kcal/mol for Cu systems).

- Step 3 : Compare predicted vs. experimental yields (e.g., 88% in Cu-catalyzed CDC vs. 92% in Au systems) .

Q. How to resolve contradictions in reported reaction yields (e.g., 68% vs. 88%) for similar protocols?

Methodological Answer: Discrepancies arise from:

- Catalyst Loading : 5 mol% PicAuCl₂ gives higher yields than 10 mol% CuI .

- Solvent Effects : Polar aprotic solvents (DMF) improve copper-mediated coupling vs. nonpolar (toluene) for gold .

- Purification : Silica gel chromatography (EtOAc/hexane) vs. recrystallization affects recovery rates .

Resolution Strategy: Replicate protocols with controlled variables (catalyst, solvent, temp) and characterize by TLC/HPLC to track side products .

Q. What oxidative transformations are feasible for this compound, and how are they monitored?

Methodological Answer: DMSO-mediated oxidation converts the alkyne to N-sulfonyloxoacetamides:

- Procedure : React compound with DMSO (2 equiv) at 80°C for 12 hours.

- Monitoring : IR detects loss of C≡C (2238 → 1672 cm⁻¹ for carbonyl) .

- Product Validation : HRMS confirms [M+Na]⁺ = 312.1029 for oxoacetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.